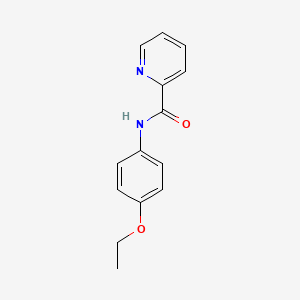

N-(4-Ethoxyphenyl)picolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

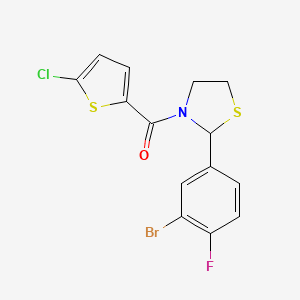

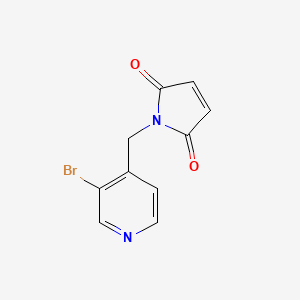

“N-(4-Ethoxyphenyl)picolinamide” is a chemical compound with the CAS Number: 14888-39-2 and a molecular weight of 242.28 . Its IUPAC name is N-(4-ethoxyphenyl)-2-pyridinecarboxamide . It is a yellow to brown solid at room temperature .

Synthesis Analysis

The synthesis of picolinamide compounds, including “this compound”, involves processes that include coupling together a 4-methoxy-3-acyloxypicolinic acid with key 2-amino-L-alaninate esters derived from substituted 2-phenylethanols . Another study mentions the oxidation of N-(4-ethoxyphenyl)-2-azetidinones to N-unsubstituted-2-azetidinones .Molecular Structure Analysis

The molecular structure of “this compound” has been studied using quantum computations . The optimized molecular geometry was obtained using the B3LYP and MP2 methods employing 6-311++G(d,p) basis set .Chemical Reactions Analysis

“this compound” has been studied in the context of its reactions with 1,3-propanesultone in methanol followed by treatment with ketones, leading to a series of previously unknown chemical transformations .Physical and Chemical Properties Analysis

“this compound” is a yellow to brown solid . It has a molecular weight of 242.28 . The compound is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Novel rhodium, iridium, and ruthenium half-sandwich complexes containing N-(4-Ethoxyphenyl)picolinamide ligands have demonstrated promising anticancer properties. The cytotoxicities of these complexes vary with the presence, position, and number of halides, affecting their IC50 values. Specifically, a ruthenium complex exhibited higher cytotoxicity than cisplatin in certain cell lines and showed activity under hypoxic conditions, suggesting its potential for in vivo studies (Almodares et al., 2014).

Radiopharmaceutical Applications

This compound derivatives have been explored for their use in positron emission tomography (PET) as radiotracers. Specifically, N-(4-chloro-3-[(11)C]methoxyphenyl)-2-picolinamide ([(11)C]ML128) has been synthesized and evaluated for imaging metabotropic glutamate receptor subtype 4 (mGlu4) in vivo. This development opens possibilities for investigating mGlu4 expression in physiological and pathological conditions through non-invasive imaging (Kil et al., 2013).

Organometallic Chemistry and Bond Activation

Research has shown that N-(aryl)picolinamide complexes with metals like ruthenium and iridium undergo unique coordination and strategic cyclometalation. These reactions involve both N-H and C-H bond activations, highlighting the versatility of this compound in forming complex structures with potential applications in catalysis and material science (Nag et al., 2007), (Dasgupta et al., 2008).

Synthesis of Biologically Active Compounds

The compound 4-(4-aminophenoxy)-N-propylpicolinamide, an important intermediate in the synthesis of many biologically active compounds, demonstrates the utility of this compound derivatives in drug development and other areas of medicinal chemistry. The optimized synthetic methods offer potential for industrial production and application in the treatment of diseases, including cancer (Xiong et al., 2018).

Sensor Development

This compound has also been incorporated into sensor technologies. A notable application is the development of a disposable mercury ion-selective optode based on trityl-picolinamide as an ionophore. This sensor exhibits high selectivity for Hg2+ and has been used for the determination of mercury in environmental water samples, showcasing its relevance in environmental monitoring and safety (Kuswandi et al., 2007).

Wirkmechanismus

Target of Action

The primary target of N-(4-Ethoxyphenyl)picolinamide is the lipid-transfer protein Sec14p . This protein plays a crucial role in the lipid metabolism of fungal cells .

Mode of Action

This compound: interacts with its target, the lipid-transfer protein Sec14p, by selectively inhibiting its function . This inhibition results in a disruption of the normal lipid metabolism within the fungal cell .

Biochemical Pathways

The inhibition of Sec14p by This compound affects the lipid metabolism pathway within the fungal cell . This disruption can lead to downstream effects such as impaired cell membrane integrity and function, ultimately leading to cell death .

Result of Action

The molecular and cellular effects of This compound ’s action result in the disruption of normal fungal cell function. By inhibiting the lipid-transfer protein Sec14p, the compound disrupts lipid metabolism, which can lead to cell death .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-18-12-8-6-11(7-9-12)16-14(17)13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKOYNFJCFHHDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B2717501.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2717503.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2717507.png)

![5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2717508.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2717513.png)

![3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2717514.png)